![molecular formula C22H15FN4O B2530697 6-(2-氟苄基)-2-苯基-[1,2,4]三唑并[1,5-c]喹唑啉-5(6H)-酮 CAS No. 1357879-73-2](/img/structure/B2530697.png)

6-(2-氟苄基)-2-苯基-[1,2,4]三唑并[1,5-c]喹唑啉-5(6H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

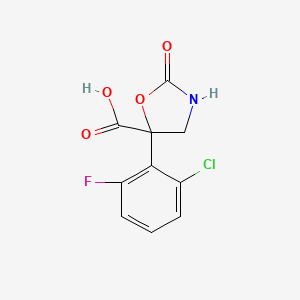

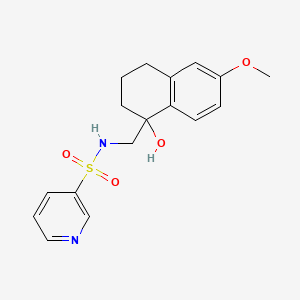

The compound 6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a tricyclic heterocycle that has been investigated for its high affinity for the benzodiazepine (BZ) receptor. This compound is related to the 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones and has been identified as having a significant binding affinity, with one of the analogues, 9-chloro-2-(2-fluorophenyl) [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CGS 16228), showing activity comparable to CGS 8216 from the pyrazolo[4,3-c]quinoline series .

Synthesis Analysis

The synthesis of this compound involves several novel synthetic routes, including a two-step process that starts with an anthranilonitrile and a hydrazide. The synthesis has been optimized to assess the importance of the 2-substituent and ring substitution in modifying the compound's activity. Out of 34 compounds screened in this series, three were found to be potent BZ antagonists in rat models .

Molecular Structure Analysis

The molecular structure of 6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is characterized by the presence of a triazoloquinazolinone core, which is essential for its high affinity to the BZ receptor. The 2-fluorobenzyl and phenyl groups are critical substituents that influence the compound's binding affinity and overall activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are designed to introduce the necessary substituents that confer high binding affinity to the BZ receptor. The reactions are tailored to produce a series of analogues with varying activities, allowing for the exploration of structure-activity relationships .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one are not detailed in the provided data, the compound's high binding affinity suggests it possesses the necessary lipophilicity and molecular geometry to interact effectively with the BZ receptor. The presence of the fluorine atom may also influence the compound's metabolic stability and pharmacokinetic profile .

In a related study, a series of 4-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones were synthesized and evaluated for their anticonvulsant activity. Compounds from this series demonstrated significant oral activity against seizures induced by maximal electroshock (MES) in mice, with some showing wide margins of safety and potent activity against seizures induced by pentylenetetrazole and bicuculline . Although this study does not directly discuss the specific compound , it provides context for the potential therapeutic applications of triazoloquinazolinone derivatives.

科学研究应用

苯二氮卓受体结合活性

- 合成和活性: Francis 等人 (1991) 的一项研究探索了新型 [1,2,4] 三唑并 [1,5-c] 喹唑啉-5(6H)-酮的合成,发现几种化合物是大鼠模型中的强效苯二氮卓受体拮抗剂。值得注意的是,一种化合物,9-氯-2-(2-氟苯基) [1,2,4] 三唑并 [1,5-c] 喹唑啉-5(6H)-酮,显示出与该系列中的其他化合物相当的活性 (Francis 等人,1991)。

抗惊厥活性

- 衍生物的评估: Zhang 等人 (2015) 合成并评估了一系列 [1,2,4] 三唑并 [4,3-a] 喹唑啉-5(4H)-酮的抗惊厥活性。特别是两种化合物,对小鼠最大电击诱发的癫痫发作表现出显着的活性 (Zhang 等人,2015)。

抗菌活性

- 合成和评估: Mood 等人 (2022) 研究了取代的 5-苯基-[1,2,4] 三唑并 [4,3-c] 喹唑啉-3-基)氨基)烟酸酯的体外抗菌活性。一些合成的化合物表现出优异的生长抑制活性,优于青霉素-G 和链霉素等商业标准药物 (Mood 等人,2022)。

腺苷受体拮抗作用

- 受体选择性研究: Kim 等人 (1996) 发现三唑并喹唑啉腺苷拮抗剂 CGS15943 的某些酰化衍生物对人 A3 受体亚型表现出高亲和力和选择性 (Kim 等人,1996)。

抗癌活性

- 尿素的合成和评估: Reddy 等人 (2015) 设计并合成了一系列新的三唑并 [4,3-a]-喹啉衍生物。针对人神经母细胞瘤和结肠癌细胞系筛选了它们的抗癌活性,一些化合物显示出显着的细胞毒性 (Reddy 等人,2015)。

作用机制

Target of Action

Some compounds with a [1,2,4]triazolo[1,5-c]quinazoline structure have been studied for their potential as inhibitors of the PCAF bromodomain, a protein that plays a role in gene expression and is a potential target for cancer treatment .

Mode of Action

These compounds might interact with the PCAF bromodomain, potentially affecting its function . .

Biochemical Pathways

Pcaf inhibitors can potentially affect gene expression pathways .

属性

IUPAC Name |

6-[(2-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O/c23-18-12-6-4-10-16(18)14-26-19-13-7-5-11-17(19)21-24-20(25-27(21)22(26)28)15-8-2-1-3-9-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNCXVNAZFGPKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-4-methylbenzamide](/img/structure/B2530616.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2530617.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2530620.png)

![N-(3-chlorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2530621.png)

![7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530629.png)

![8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2530630.png)

![5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B2530631.png)

![2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2530633.png)